molecular formula C13H12ClNO B12609261 3-[(2-Chlorophenyl)methyl]-2-methylpyridin-4(1H)-one CAS No. 909867-72-7

3-[(2-Chlorophenyl)methyl]-2-methylpyridin-4(1H)-one

Cat. No.: B12609261
CAS No.: 909867-72-7
M. Wt: 233.69 g/mol
InChI Key: JJUQJWBWZWWHJR-UHFFFAOYSA-N
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Description

3-[(2-Chlorophenyl)methyl]-2-methylpyridin-4(1H)-one is an organic compound with a complex structure that includes a chlorophenyl group, a methyl group, and a pyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Chlorophenyl)methyl]-2-methylpyridin-4(1H)-one typically involves the reaction of 2-chlorobenzyl chloride with 2-methyl-4-pyridone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Chlorophenyl)methyl]-2-methylpyridin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinone oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

3-[(2-Chlorophenyl)methyl]-2-methylpyridin-4(1H)-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2-Chlorophenyl)methyl]-2-methylpyridin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Chlorophenyl)methyl]-2-methylpyridin-4(1H)-one
  • 3-[(2-Bromophenyl)methyl]-2-methylpyridin-4(1H)-one
  • 3-[(2-Fluorophenyl)methyl]-2-methylpyridin-4(1H)-one

Uniqueness

3-[(2-Chlorophenyl)methyl]-2-methylpyridin-4(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorophenyl group can enhance its interactions with certain molecular targets, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

909867-72-7

Molecular Formula

C13H12ClNO

Molecular Weight

233.69 g/mol

IUPAC Name

3-[(2-chlorophenyl)methyl]-2-methyl-1H-pyridin-4-one

InChI

InChI=1S/C13H12ClNO/c1-9-11(13(16)6-7-15-9)8-10-4-2-3-5-12(10)14/h2-7H,8H2,1H3,(H,15,16)

InChI Key

JJUQJWBWZWWHJR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C=CN1)CC2=CC=CC=C2Cl

Origin of Product

United States

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